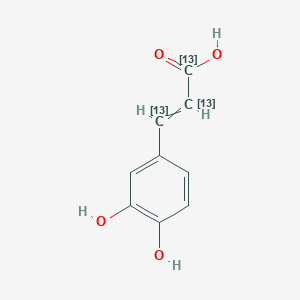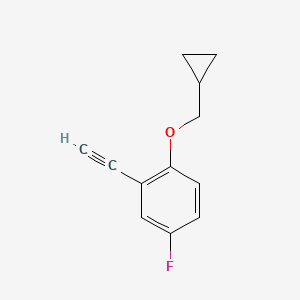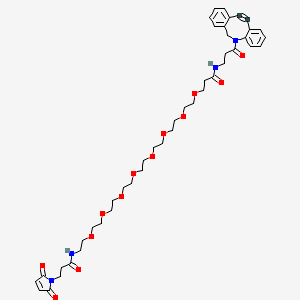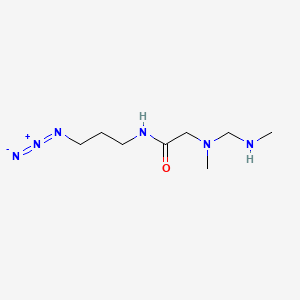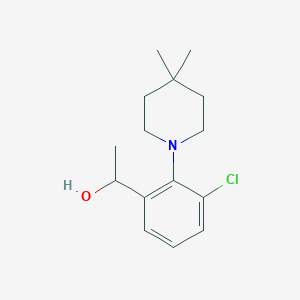
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol. It is known for its utility in various research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol typically involves the reaction of 3-chlorobenzyl chloride with 4,4-dimethyl-1-piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)phenylmethanol
- 3-Chloro-2-(4,4-dimethylpiperidin-1-yl)phenylmethanol
Uniqueness
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is unique due to its specific structural features, such as the presence of the piperidine ring and the chloro substituent. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H22ClNO |
|---|---|
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
1-[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H22ClNO/c1-11(18)12-5-4-6-13(16)14(12)17-9-7-15(2,3)8-10-17/h4-6,11,18H,7-10H2,1-3H3 |
Clé InChI |
CGVMUBYWLAQIIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC=C1)Cl)N2CCC(CC2)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



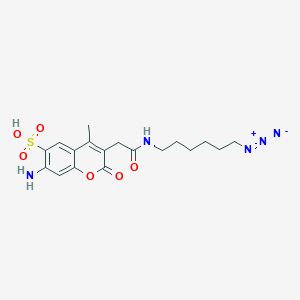
![{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13725139.png)
![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)
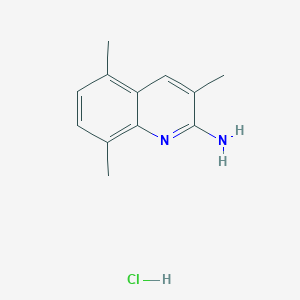
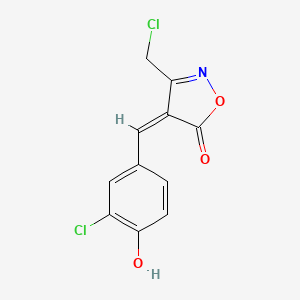
![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)
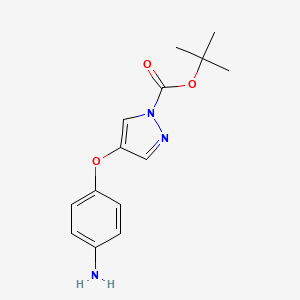
![7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13725185.png)
